

Application Notes and Protocols: Methyl Violet in Surgical Marking and Histology

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Compound of Interest

Compound Name: Methyl violet

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Introduction

Methyl violet is a family of organic compounds used extensively as dyes and pH indicators.[1][2] The term encompasses several variants, primarily tetramethyl (**Methyl Violet 2B**), pentamethyl (**Methyl Violet 6B**), and hexamethyl (**Methyl Violet 10B** or Crystal Violet) pararosanilins.[1][2][3] The degree of methylation influences the color, with higher methylation resulting in a deeper blue-violet hue.[2][3] In biomedical applications, **Methyl Violet 10B**, also known as Crystal Violet or Gentian Violet, is of particular significance.[1][2] It serves as a crucial component in Gram staining for bacterial classification and as a marking agent in surgical procedures.[1][2][4] Its utility also extends to various histological staining techniques, such as demonstrating amyloid.[3][5] This document provides detailed application notes and protocols for the use of **methyl violet** in both surgical marking and histology.

Section 1: Physicochemical Properties and Data

Methyl violet is a green, crystalline powder with a metallic luster that is soluble in water and ethanol.[1][6][7] Its properties make it suitable for various biological and medical applications.

Table 1: Physicochemical Data of **Methyl Violet** Variants

Property	Methyl Violet 2B	Methyl Violet 6B	Methyl Violet 10B (Crystal Violet)
Synonyms	Basic Violet 1[7]	-	Gentian Violet, Basic Violet 3[8]
C.I. Number	42535[3]	42535[3]	42555[1]
CAS Number	8004-87-3[7]	8004-87-3[1]	548-62-9[1]
Molecular Formula	C ₂₄ H ₂₈ ClN ₃ [2]	C ₂₄ H ₂₈ N ₃ Cl[3]	C ₂₅ H ₃₀ ClN ₃ [1]
Molecular Weight	393.96 g/mol [7][9]	394 g/mol [3]	407.98 g/mol
Appearance	Green powder/crystals[6][7]	-	Dark green powder[10]
Melting Point	137 °C (decomposes) [2]	-	189 - 194 °C[6]
Solubility in Water	Soluble[1][7]	2.93%[2]	Soluble
Solubility in Ethanol	Soluble[1][7]	15.21%[2]	Soluble[10]
Absorption Max (λ _{max})	584 nm	583-587 nm[3]	~590 nm[11]
pH Indicator Range	0 - 1.6 (Yellow to Blue-Violet)[2]	-	0 - 1.6 (Yellow to Blue-Violet)[1]

Section 2: Application in Surgical Marking

Gentian violet is a widely used ink in surgical marking pens to delineate incision sites on a patient's skin before a procedure.[4][12] Its distinct color provides high visibility that contrasts well with the skin, ensuring the markings remain clear throughout the surgical preparation process.[13]

Application Notes:

- **Sterility:** Commercially available gentian violet solutions may not be sterile. To prevent surgical site infections, it is crucial to use a sterile marking system.[14][15] Non-sterile solutions can be autoclaved to ensure sterility.[14][15]

- Adherence: The ink should be applied to intact, dry skin.^[16] Allowing the marking to dry for approximately one minute before applying a prep solution can improve adherence.^[16] Prepping the skin with isopropyl alcohol before marking may also enhance ink adherence.^[16]
- Safety: While gentian violet has antifungal properties, precautions should be taken.^[4] The solution can cause staining on the skin, which may be permanent on damaged skin.^[17] It should not be used for ocular procedures.^[16]

Protocol for Preparation of a Sterile 1% Gentian Violet Marking Solution

This protocol is adapted for preparing a sterile solution for surgical marking.

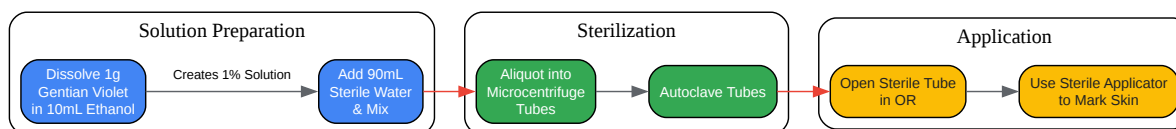
Materials:

- Gentian Violet (Crystal Violet) powder
- 95% Ethanol
- Sterile distilled water
- Sterile microcentrifuge tubes
- Sterile applicators (e.g., toothpicks, cotton swabs)^[14]^[15]
- Autoclave

Procedure:

- Prepare 1% (w/v) Gentian Violet Solution:
 - To prepare 100 mL of solution, dissolve 1 gram of Gentian Violet powder in 10 mL of 95% ethanol.
 - Add 90 mL of sterile distilled water and mix thoroughly until the powder is completely dissolved.

- Aliquot and Sterilize:
 - Dispense small volumes (e.g., 4 drops) of the 1% Gentian Violet solution into individual microcentrifuge tubes.[14][15]
 - Cap the tubes securely.
 - Place the tubes in an autoclave-safe rack and sterilize according to standard autoclave procedures.
- Application:
 - Prior to surgery, open a sterile microcentrifuge tube containing the gentian violet solution.
 - Use a sterile applicator, such as a round, wood toothpick, to apply the ink to the patient's skin.[14][15]
 - Dip the applicator into the solution as needed for marking.[14][15]



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Workflow for Preparing Sterile Surgical Marking Ink

Section 3: Application in Histology

Methyl violet, particularly Crystal Violet, is a fundamental stain in microbiology and histology. Its most prominent use is as the primary stain in the Gram staining procedure, which differentiates bacteria based on their cell wall structure.[11][18][19] It is also used in specific histological techniques to stain cellular components like chromatin and nucleoli, or pathological deposits like amyloid.[5]

Application Notes:

- Gram Staining: Crystal violet stains the peptidoglycan layer of bacterial cell walls.[11] Gram-positive bacteria, with their thick peptidoglycan layer, retain the crystal violet-iodine complex and appear violet/blue, while Gram-negative bacteria are decolorized and subsequently counterstained pink/red.[18][19]
- Amyloid Staining: **Methyl violet** is a metachromatic dye, meaning it can stain certain tissues a different color from the dye itself. It is used to stain amyloid deposits, which appear purple-red against a blue-violet background.[5]
- Solution Stability: Staining solutions should be stored at room temperature (15-25°C) and kept in tightly closed containers to prevent oxidation and evaporation.[17][20] It is often recommended to filter the stain before use.[20]

Protocol 1: Gram Staining

This protocol provides a standard procedure for differentiating Gram-positive and Gram-negative bacteria.

Materials:

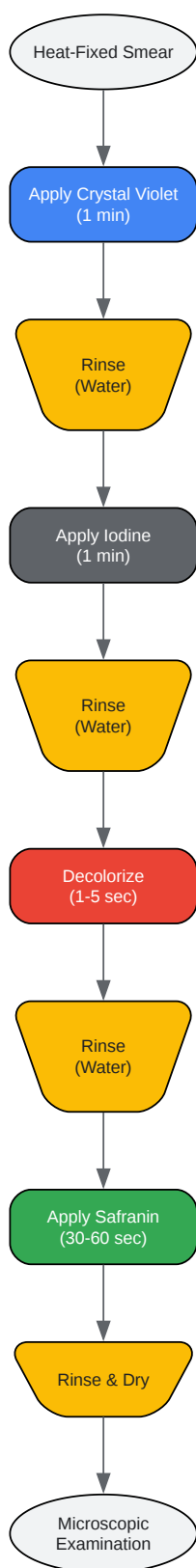
- Heat-fixed bacterial smear on a microscope slide
- Crystal Violet solution (Primary Stain)[19]
- Gram's Iodine solution (Mordant)[19]
- Decolorizer (e.g., 95% Ethanol or Acetone-Alcohol mixture)[19]
- Safranin (Counterstain)[18]
- Distilled water
- Microscope with oil immersion objective

Reagent Preparation:

- Crystal Violet Solution (Hucker's):
 - Solution A: Dissolve 2 g of Crystal Violet (90% dye content) in 20 mL of 95% ethanol.[8]
 - Solution B: Dissolve 0.8 g of ammonium oxalate in 80 mL of distilled water.[8]
 - Mix Solution A and Solution B. Let stand for 24 hours and filter.[8]
- Gram's Iodine: Dissolve 1 g of iodine and 2 g of potassium iodide in 300 mL of distilled water. [8]
- Safranin Solution: Prepare a 0.25-2.5% (w/v) solution of Safranin O in 95% ethanol.[8][20]

Procedure:

- Primary Stain: Flood the heat-fixed smear with Crystal Violet solution and let it stand for 1 minute.[18][21]
- Rinse: Gently rinse the slide with tap water.[18][21]
- Mordant: Flood the slide with Gram's Iodine solution and let it stand for 1 minute.[18][21]
- Rinse: Gently rinse the slide with tap water.[18]
- Decolorize: Holding the slide at an angle, apply the decolorizer for 1-5 seconds until the runoff is clear.[18] This step is critical.
- Rinse: Immediately rinse the slide with tap water to stop the decolorization process.[21]
- Counterstain: Flood the slide with Safranin and let it stand for 30-60 seconds.[18][19]
- Rinse and Dry: Rinse with tap water, blot dry with bibulous paper, and allow to air dry completely.[18][20]
- Examine: Examine under a microscope using the oil immersion objective. Gram-positive bacteria will appear blue/violet, and Gram-negative bacteria will appear pink/red.[18]



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Gram Staining Experimental Workflow

Protocol 2: Lendrum's Methyl Violet for Amyloid

This protocol is used for the histochemical detection of amyloid in tissue sections.

Materials:

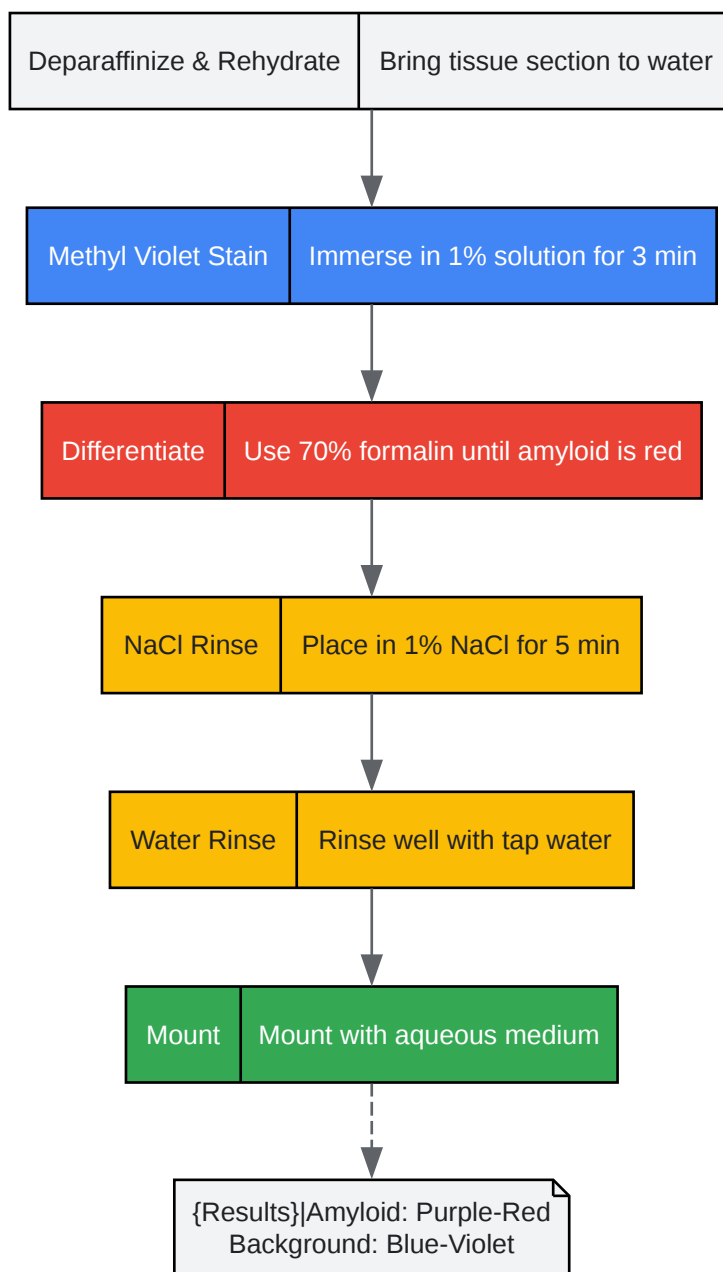
- Formalin-fixed, paraffin-embedded tissue sections (5µm)[5]
- 1% aqueous **Methyl Violet** solution[5]
- 70% aqueous formalin for differentiation[5]
- 1% aqueous sodium chloride solution
- Aqueous mounting medium (e.g., corn syrup)[5]
- Xylene and graded ethanol series for deparaffinization

Procedure:

- Deparaffinize and Rehydrate: Bring sections to water through xylene and graded alcohols.
- Staining: Place slides in 1% aqueous **Methyl Violet** solution for 3 minutes.[5]
- Differentiation: Differentiate in 70% aqueous formalin, checking microscopically until amyloid deposits appear red and are well contrasted against the blue-violet background.[5]
- Rinsing: Place slides in 1% sodium chloride solution for 5 minutes.[5]
- Final Rinse: Rinse well with tap water.[5]
- Mounting: Drain excess water and mount with an aqueous mounting medium like corn syrup.
[5]

Expected Results:

- Amyloid: Purple-red[5]
- Background and Nuclei: Blue-violet[5]



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Protocol for Staining Amyloid with **Methyl Violet**

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